N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS No.: 1047477-54-2
Cat. No.: VC5112324
Molecular Formula: C23H20N4O3
Molecular Weight: 400.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047477-54-2 |
|---|---|
| Molecular Formula | C23H20N4O3 |
| Molecular Weight | 400.438 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H20N4O3/c1-14-3-5-17(9-15(14)2)19-7-8-24-22-18(12-26-27(19)22)23(28)25-11-16-4-6-20-21(10-16)30-13-29-20/h3-10,12H,11,13H2,1-2H3,(H,25,28) |
| Standard InChI Key | ZSWLHCHYQDKTHA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC5=C(C=C4)OCO5)C |
Introduction
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound characterized by its pyrazolo[1,5-a]pyrimidine scaffold. This structure is notable for its applications in medicinal chemistry due to its biological activity and potential therapeutic benefits. The compound integrates a benzodioxole moiety and a dimethylphenyl substituent, which contribute to its pharmacological profile.
Structural Features
Molecular Formula: CHNO
Key Functional Groups:
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Benzodioxole Ring: A fused aromatic system contributing to hydrophobic interactions and electronic properties.
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Pyrazolo[1,5-a]pyrimidine Core: A heterocyclic framework often associated with kinase inhibition and other biological activities.
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Dimethylphenyl Substituent: Enhances lipophilicity and may influence binding affinity to biological targets.
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Carboxamide Group: Provides hydrogen bonding capacity critical for receptor interactions.
2D and 3D Representations: The compound's molecular structure can be visualized as a planar pyrazolo[1,5-a]pyrimidine ring system connected to a benzodioxole moiety via a methylene bridge and further substituted with a 3,4-dimethylphenyl group at the C7 position.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions:
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Formation of Pyrazolo[1,5-a]pyrimidine Core: This is achieved by cyclization reactions involving pyrazole derivatives and appropriate precursors such as β-diketones or esters.
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Introduction of Substituents: The benzodioxole moiety is introduced via alkylation or condensation reactions using benzodioxole derivatives.
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Amidation Reaction: The carboxamide functionality is added through reaction with amines under conditions promoting amide bond formation.
Biological Activity
4.1 Pharmacological Potential
Compounds with the pyrazolo[1,5-a]pyrimidine core have demonstrated diverse biological activities:
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Antimicrobial Activity: Effective against mycobacteria by targeting ATP synthase .
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Antifungal Properties: Related derivatives exhibit activity against Candida species by disrupting cellular pathways .
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Kinase Inhibition: The scaffold is known to inhibit cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapy .
4.2 Mechanism of Action
The compound likely interacts with enzymes or receptors via:
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Hydrogen bonding through the carboxamide group.
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π–π stacking interactions facilitated by the aromatic rings.
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Hydrophobic interactions involving the dimethylphenyl substituent.
Research Findings
6.1 Structure–Activity Relationships (SAR)
Research indicates that:
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Substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine ring significantly impacts biological activity .
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Benzodioxole enhances binding affinity due to its electronic properties .
6.2 Crystallographic Data
Crystal structures reveal that the benzodioxole ring adopts an envelope conformation, while the dimethylphenyl group influences molecular packing through van der Waals interactions .
Applications
7.1 Drug Development
The compound's scaffold is being explored for:
7.2 Chemical Biology
Its unique structure makes it a valuable tool in studying enzyme-ligand interactions and developing selective inhibitors.
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